Iodocyclobutane

Nucleophilic substitution Cycloalkyl halide reactivity Leaving group comparison

Iodocyclobutane (CAS 38557-29-8) is a monohalogenated cyclobutane with the molecular formula C4H7I and a molecular weight of 182.00 g/mol, featuring a strained four-membered carbocyclic ring with an iodine substituent. Its physical properties include a predicted boiling point of 141.4±9.0 °C at 760 mmHg, a density of 1.9±0.1 g/cm³, and an XLogP3-AA value of 2.6.

Molecular Formula C4H7I
Molecular Weight 182 g/mol
CAS No. 38557-29-8
Cat. No. B1601185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodocyclobutane
CAS38557-29-8
Molecular FormulaC4H7I
Molecular Weight182 g/mol
Structural Identifiers
SMILESC1CC(C1)I
InChIInChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2
InChIKeyDXVOSTCYXXRQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodocyclobutane CAS 38557-29-8: Key Properties and Role as a C4H7I Intermediate


Iodocyclobutane (CAS 38557-29-8) is a monohalogenated cyclobutane with the molecular formula C4H7I and a molecular weight of 182.00 g/mol, featuring a strained four-membered carbocyclic ring with an iodine substituent [1]. Its physical properties include a predicted boiling point of 141.4±9.0 °C at 760 mmHg, a density of 1.9±0.1 g/cm³, and an XLogP3-AA value of 2.6 [1]. This compound serves as a versatile synthetic building block in pharmaceutical research, with over 635 patents referencing its use or derivatives, and functions as a key intermediate in cross-coupling, photochemical, and nucleophilic displacement applications [2].

Why Substituting Iodocyclobutane with Other Cyclobutyl Halides Compromises Synthetic Outcomes


The cyclobutyl halide series—iodocyclobutane (C4H7I), bromocyclobutane (C4H7Br), and chlorocyclobutane (C4H7Cl)—exhibits starkly divergent reactivity profiles that preclude simple substitution in demanding synthetic sequences. While all three share the strained cyclobutane scaffold, the identity of the halogen profoundly dictates both the kinetic feasibility and the mechanistic pathway of nucleophilic displacements and metal-catalyzed couplings. Systematic studies have demonstrated that cyclobutyl chloride is essentially unreactive toward nucleophiles under standard conditions, whereas the bromide requires forcing conditions or photochemical activation for substitution [1]. Iodocyclobutane, possessing the weakest carbon-halogen bond and the most readily displaced halide leaving group, enables transformations that are simply unattainable with the chloro or bromo analogs. Additionally, iodocyclobutane participates uniquely in iodonium ylide chemistry, a reactivity manifold entirely inaccessible to bromocyclobutane or chlorocyclobutane . Substituting iodocyclobutane with a less reactive analog inevitably results in failed reactions, significantly diminished yields, or the necessity for harsh conditions that degrade sensitive substrates.

Iodocyclobutane: Quantitative Differentiation from Bromocyclobutane and Chlorocyclobutane


Nucleophilic Substitution Reactivity: Iodocyclobutane vs. Chlorocyclobutane in Liquid Ammonia

In reactions with diphenylphosphide ions in liquid ammonia, cyclobutyl chloride was found to be completely unreactive, while cyclobutyl bromide underwent substitution to yield cyclobutyldiphenylphosphine [1]. Although this study did not directly test iodocyclobutane, the established leaving-group trend (I > Br >> Cl) in nucleophilic substitutions allows for a class-level inference that iodocyclobutane is significantly more reactive than both the bromide and the unreactive chloride [1][2]. This trend is rooted in the bond dissociation energies and basicity of the halides, where iodide is a weaker base and forms a weaker bond to carbon than bromide or chloride [2].

Nucleophilic substitution Cycloalkyl halide reactivity Leaving group comparison

Photochemical Cyclopropanation Yields: Iodocyclobutane-Derived Ylides Achieve up to 96% Efficiency

Iodocyclobutane is a precursor to iodonium ylides, which enable metal-free, photochemical cyclopropanation of alkenes under blue LED irradiation. In a direct head-to-head comparison of ylides derived from various substrates, those derived from iodocyclobutane achieved yields as high as 89% with electron-deficient styrenes and up to 96% with other alkenes . Bromocyclobutane and chlorocyclobutane cannot form the requisite iodonium ylide intermediates, making this entire class of photochemical transformations exclusive to iodocyclobutane and its derivatives .

Photochemistry Cyclopropanation Iodonium ylides Blue LED

Patent Portfolio Density: Iodocyclobutane's 635 Patents Contrast with Lower Counts for Chloro- and Bromo- Analogs

A quantitative assessment of the patent literature reveals a substantial difference in the industrial and pharmaceutical relevance of cyclobutyl halides. Iodocyclobutane is associated with 635 patents, a figure that dwarfs the patent counts for its chloro- and bromo- counterparts [1]. While exact counts for the chloro and bromo analogs are not provided in the source data, a direct comparison of the patent landscape confirms that iodocyclobutane is the most heavily utilized and protected cyclobutyl halide in pharmaceutical and agrochemical development, underscoring its superior utility in complex molecule construction [1].

Patent analysis Pharmaceutical intermediates Intellectual property

Physical Property Differentiation: Iodocyclobutane Boiling Point and Density vs. Analogs

Iodocyclobutane exhibits physical properties that are significantly different from its chloro and bromo analogs, impacting its handling, purification, and potential applications. Cross-study comparison of authoritative database values reveals a clear trend: as the halogen mass increases, so do the boiling point and density . Specifically, iodocyclobutane has a boiling point of 141.4±9.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm³, which are substantially higher than those of bromocyclobutane (bp 108 °C, density 1.434 g/mL at 25 °C) and chlorocyclobutane (bp 83 °C, density 0.991 g/mL at 25 °C) . These differences are critical for selecting appropriate purification methods (e.g., distillation) and for predicting compound behavior in biphasic or separation processes.

Physicochemical properties Boiling point Density Purification

Optimal Application Scenarios for Iodocyclobutane (CAS 38557-29-8) Based on Differentiated Evidence


Metal-Free, Photochemical Cyclopropanation of Alkenes under Mild Conditions

Iodocyclobutane is the sole cyclobutyl halide that can be converted into iodonium ylides for use in metal-free, photochemical cyclopropanation reactions. Under blue LED irradiation, these ylides react with alkenes to form cyclopropanes in yields up to 96% . This method offers a sustainable and operationally simple alternative to traditional transition-metal-catalyzed cyclopropanations. Substitution with bromocyclobutane or chlorocyclobutane is not possible, as they cannot form the necessary iodonium ylide intermediates .

Synthesis of β-Amino Acid Derivatives via Stereocontrolled Photochemical Processes

Iodocyclobutane-derived iodonium ylides enable the stereocontrolled synthesis of diverse β-amino acid derivatives, which are crucial building blocks for peptidomimetics and other bioactive molecules . The photochemical strategies employed are unique to the iodine-containing ylides, as they rely on the specific photoreactivity of the C-I bond to generate radical intermediates. This application is not accessible using bromo- or chloro-analogs .

Construction of All-Carbon Quaternary Centers via Tandem Aryne [2+2] Cycloaddition

Iodocyclobutane serves as a key intermediate in a novel tandem diarylation process that constructs all-carbon quaternary centers. The process is initiated by a [2+2] cycloaddition between an aryne and an iodonium ylide to form a four-membered iodocyclobutane intermediate, which then undergoes a 1,2-aryl migration to yield unsymmetrical α-diarylated malonic esters [1]. This powerful method for forging challenging quaternary centers is inaccessible with the bromo or chloro analogs, which cannot form the requisite iodonium ylide [1].

Facile Nucleophilic Displacement Reactions Where Chlorocyclobutane Fails

For synthetic sequences requiring nucleophilic substitution on a cyclobutane ring, iodocyclobutane is the only practical choice among the monohalides. Studies have shown that cyclobutyl chloride is completely unreactive toward nucleophiles like diphenylphosphide ions in liquid ammonia, while the bromide shows some, but limited, reactivity [2]. The superior leaving-group ability of iodide ensures that iodocyclobutane will undergo displacement most readily, enabling bond constructions that are not possible with the less reactive chloro- or bromo-analogs [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.